AChE Inhibitory Potency of Cyclopropane-Fused Benzodioxole Derivative (I-2) vs. Benzyl Analog (I-1)
In US Patent US9346818, the cyclopropane-fused benzodioxole derivative I-2—synthesized from (1R,2R)-cyclopropane-1,2-dicarbohydrazide as a key intermediate—demonstrated stronger acetylcholinesterase inhibitory activity (Ki = 80 nM against mouse AChE) compared to the benzyl-substituted analog I-1 (Ki = 86 nM), representing a 7.0% improvement in binding affinity [1]. Both compounds were evaluated using the modified Ellman method under identical assay conditions [1]. The patent explicitly claims that compounds where R1 and R2 together with the connecting carbon form a 3-membered cyclopropane ring are preferred embodiments, establishing the cyclopropane-fused scaffold as a structurally critical pharmacophoric element [2].
| Evidence Dimension | Acetylcholinesterase (AChE) inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 80 nM (Compound I-2, cyclopropane-fused benzodioxole derivative incorporating the cyclopropane-1,2-dicarbohydrazide scaffold) |
| Comparator Or Baseline | Ki = 86 nM (Compound I-1, benzyl-substituted analog without cyclopropane ring fusion at the R1/R2 position) |
| Quantified Difference | ΔKi = 6 nM (7.0% improvement in binding affinity for I-2 vs. I-1) |
| Conditions | Mus musculus (mouse) acetylcholinesterase; modified Ellman method; pH and temperature not explicitly specified in BindingDB entry for this dataset; US9346818 patent (2016) |
Why This Matters
For procurement decisions in AChE inhibitor drug discovery programs, the cyclopropane-fused scaffold (derived from cis-cyclopropane-1,2-dicarboxylic acid hydrazide) offers measurable improvement in target binding affinity over non-cyclopropane analogs within the same patent series, justifying its selection as the preferred intermediate for lead optimization.
- [1] BindingDB Entry, Patent US9346818. Affinity Data: BDBM231517 (I-2), Ki = 80 nM; BDBM231516 (I-1), Ki = 86 nM. Target: Acetylcholinesterase (Mus musculus). DOI: 10.7270/Q2WD3ZFC. View Source
- [2] US Patent US9346818B2. Benzodioxole Derivative and Preparation Method and Use Thereof. Zhejiang Hisun Pharmaceutical Co., Ltd., 2016. View Source
